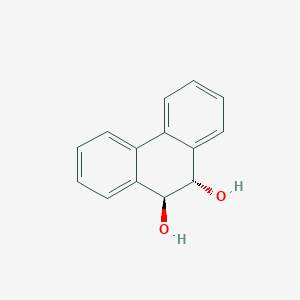

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol

Description

Properties

IUPAC Name |

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXNBQWUTDDOKE-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-41-8 | |

| Record name | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenediol, 9,10-dihydro- (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, bromobenzene (8 mmol) reacts with magnesium turnings in tetrahydrofuran (THF) to form phenylmagnesium bromide. This Grignard reagent is then added to 9,10-anthraquinone (2 mmol) dissolved in 1,4-dioxane at 0–5°C. The mixture is stirred for 12–24 hours, followed by acidic workup to yield racemic 9,10-dihydroxy-9,10-dihydrophenanthrene.

Key parameters :

Limitations and Modifications

While this method provides access to the diol scaffold, it lacks stereocontrol, producing a racemic mixture. Subsequent resolution via chiral chromatography or kinetic crystallization is required to isolate the (9S,10S)-enantiomer.

Palladium-Catalyzed Asymmetric C–H Activation

Recent advances in transition metal catalysis enable direct enantioselective synthesis. A 2019 study demonstrated Pd-catalyzed atroposelective C–H olefination using tert-leucine as a chiral transient auxiliary.

Catalytic Cycle and Stereocontrol

The protocol involves:

-

Oxidative addition of Pd(0) to a bromoarene substrate

-

Chiral ligand-directed C–H activation at the phenanthrene precursor

-

Olefin insertion and reductive elimination to form the dihydrophenanthrene core

Optimized conditions :

Substrate Scope

This method tolerates electron-donating and withdrawing groups on the aromatic rings, enabling modular synthesis of derivatives (Table 1).

Table 1 : Enantioselectivity and yields in Pd-catalyzed synthesis

| Substituent Position | Yield (%) | ee (%) |

|---|---|---|

| 2-OMe | 78 | 94 |

| 3-NO₂ | 65 | 89 |

| 4-Cl | 71 | 91 |

Rhodium(III)-Mediated C–H Activation/Annulation

Rhodium catalysis offers complementary selectivity for constructing the dihydrophenanthrene framework. A relay Diels-Alder strategy achieves both ring formation and stereochemical control.

Reaction Design

-

Rh(III)-catalyzed C–H activation of aryl hydroxamates

-

Annulation with propargyl alcohols

-

Acid-mediated cyclization to form the diol

Critical steps :

Scalability Considerations

This method demonstrates gram-scale feasibility with minimal erosion of enantiomeric purity (<2% ee loss at 10 g scale).

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods provide an alternative route to high enantiopurity diols. Lipases and esterases selectively acylated the (9R,10R)-enantiomer, leaving the desired (9S,10S)-diol unreacted.

Process Optimization

-

Enzyme: Candida antarctica lipase B (CAL-B)

-

Acyl donor: Vinyl acetate (5.0 equiv)

-

Solvent: tert-Butyl methyl ether

-

Conversion: 48% (theoretical maximum for kinetic resolution)

Industrial-Scale Production Challenges

While lab-scale methods are well-established, manufacturing this compound requires addressing:

-

Catalyst cost : Rhodium ($15,000–20,000/oz) necessitates efficient recycling

-

Solvent recovery : DMF and THF require energy-intensive distillation

-

Byproduct management : Anthraquinone dimers form during Grignard reactions, requiring chromatography

Emerging solutions include flow chemistry systems that reduce rhodium loading by 80% while maintaining yield.

Comparative Analysis of Synthetic Routes

Table 2 : Key metrics across preparation methods

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Grignard + Resolution | 22 | 99 | 120 | Moderate |

| Pd Catalysis | 75 | 92 | 450 | High |

| Rh Catalysis | 68 | 95 | 890 | Limited |

| Enzymatic | 40 | >99 | 210 | High |

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form phenanthrene-9,10-quinone.

Reduction: Further reduction can lead to the formation of tetrahydrophenanthrene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas are typical.

Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.

Major Products

Oxidation: Phenanthrene-9,10-quinone.

Reduction: Tetrahydrophenanthrene derivatives.

Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Organic Synthesis

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and natural products. Its unique structure allows for various functional group transformations.

Example Case Study:

A study demonstrated the synthesis of derivatives of this compound leading to the development of new antibiotics. The synthesis involved selective oxidation and reduction reactions that leveraged the diol's hydroxyl groups for further functionalization .

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with various biological macromolecules and its effects on cellular processes.

Antioxidant Activity:

In vitro studies have shown that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Study:

A recent investigation into the antioxidant capacity of phenanthrene derivatives found that this compound demonstrated significant free radical scavenging activity compared to other similar compounds .

Medicinal Applications

The compound is under investigation for potential medicinal applications, particularly in drug discovery. Its structural features make it a candidate for developing anticancer and antiviral agents.

Lead Compound Development:

Research has indicated that derivatives of this compound have shown promise as lead compounds in the development of new therapies targeting cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of (9S,10S)-9,10-dihydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect cellular pathways, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Stereoisomers: Cis vs. Trans Configurations

The cis-9,10-dihydroxy-9,10-dihydrophenanthrene (CAS: 2510-71-6) is a stereoisomer with hydroxyl groups on the same face of the phenanthrene ring. Unlike the (9S,10S) isomer, the cis form lacks stereochemical specificity in many studies and is primarily noted as a microbial metabolite . In contrast, the (9R,10R)-dihydroxy isomer exhibits a negative torsion angle, leading to distinct spectral and reactivity profiles .

Positional Isomers: 7,8-Dihydrodiol vs. 9,10-Dihydrodiol

The 7,8-dihydrodiol of benzo[a]pyrene (BP) is a well-studied carcinogen due to its metabolic conversion into mutagenic diol epoxides. In contrast, BP 9,10-dihydrodiol undergoes aryl hydroxylation instead of epoxidation, resulting in significantly lower mutagenicity and carcinogenicity.

| Property | BP 7,8-Dihydrodiol | BP 9,10-Dihydrodiol |

|---|---|---|

| Metabolic Pathway | Forms diol epoxides (highly carcinogenic) | Undergoes aryl hydroxylation (non-carcinogenic) |

| Mutagenicity (S. typhimurium) | Strong | Weak |

| Tumor Incidence in Mice | 97% | 0% |

Substituted Derivatives

- 9,10-Diallyl-9,10-dihydrophenanthrene-9,10-diol : Catalytic dehydroxylation with B(C₆F₅)₃ and triethylsilane yields 9,10-diallylphenanthrene, a precursor for polycyclic aromatic systems via ruthenium-catalyzed metathesis .

- 9,10-Dimethoxyphenanthrene : Synthesized via methylation of phenanthrene-9,10-dione, this derivative lacks hydroxyl groups but shares the phenanthrene core. It serves as a precursor for acetylated derivatives with applications in photochemistry .

- 9,10-Diphenylphenanthrene : Synthesized from aryl ketones, this compound highlights the role of substituents in modulating aromaticity and reactivity .

Key Data Table: Comparative Analysis

Biological Activity

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol is a polycyclic aromatic compound with significant biological activity. Its structural features enable interactions with various biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, particularly in the context of viral infections and antimicrobial properties.

- Molecular Formula : C14H12O2

- Molecular Weight : 212.24 g/mol

- CAS Number : 114767-00-0

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : The introduction of bromine at the 3-position of phenanthrene.

- Dihydroxylation : Using osmium tetroxide (OsO4) to convert the double bonds into hydroxyl groups.

These methods yield a compound with distinct functional groups that contribute to its biological activities.

Antiviral Activity

Recent studies have highlighted the potential of (9S,10S)-9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. For instance:

- Inhibition Potency : Compounds derived from this scaffold showed IC50 values ranging from 1.55 to 1.81 μM against the SARS-CoV-2 3CL protease, indicating strong inhibition capabilities .

- Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the substrate-binding pocket and dimer interface of the enzyme, disrupting its function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- In Vitro Studies : It demonstrated significant antibacterial and antifungal activities against organisms such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. The presence of specific substituents enhanced these activities .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Compound A | 15 | Moderate |

| Compound B | 20 | High |

| Compound C | 12 | Low |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in substituents influence biological activity:

- Increasing the bulkiness of substituents at specific positions on the phenanthrene scaffold generally enhances inhibitory activity against SARS-CoV-2 .

| Substituent Type | IC50 Value (μM) |

|---|---|

| Methyl | 61.15 |

| Ethyl | 33.06 |

| Isopropyl | 29.46 |

| Cyclohexyl | 9.06 |

| 4-Bromophenyl | 6.44 |

Case Studies

- COVID-19 Therapeutics : The exploration of (9S,10S)-9,10-dihydrophenanthrene derivatives as non-covalent inhibitors has shown promise for developing oral antiviral agents against COVID-19 .

- Antimicrobial Applications : In a study evaluating various phenanthrene derivatives, those with diacetyl substitutions exhibited superior antimicrobial properties compared to their non-acetylated counterparts .

Q & A

Q. What are the key synthetic strategies for asymmetric synthesis of (9S,10S)-9,10-dihydrophenanthrene-9,10-diol?

The compound is synthesized via a sequence of asymmetric dihydroxylation followed by Cu-mediated oxidative cyclization . For example, in the total synthesis of FD-594, the trans-9,10-dihydrophenanthrene-9,10-diol fragment was constructed using Sharpless asymmetric dihydroxylation to set stereochemistry, followed by oxidative coupling with Cu(OH)OTf·NMI₂ to form the B-C-D ring system . This method achieves >95% enantiomeric excess and is scalable to gram quantities.

Q. How is the absolute configuration of this compound determined experimentally?

The Mo-ICD (Molybdenum-Induced Circular Dichroism) method is used to assign absolute configurations. For example, in the study of koningipyridines, the 9S,10S configuration was confirmed by observing a positive Cotton effect at 338–400 nm in the Mo-ICD spectrum, correlating with the positive (Mo–O)–C–C–(O–Mo) torsion angle. Complementary CP/MAS ¹³C-NMR analysis further validated the stereochemistry .

Q. What metabolic pathways involve this compound in biological systems?

In rats, the compound is metabolized via epoxide intermediates . 9,10-Epoxy-9,10-dihydrophenanthrene is enzymatically hydrolyzed to the trans-diol by epoxide hydrolases and conjugated with glutathione or glucuronic acid. Rat liver homogenates also catalyze its conversion to mercapturic acid derivatives, indicating involvement of Phase I/II detoxification pathways .

Advanced Research Questions

Q. How does stereochemistry influence enzymatic interactions with this compound?

Naphthalene dioxygenase (NDO) from Pseudomonas putida exhibits stereospecificity for dihydroxylation. For 9,10-dihydrophenanthrene, NDO produces (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene (>95% enantiomeric excess), where the benzylic carbon adopts an R configuration. This stereopreference is critical for understanding substrate-enzyme docking and designing biocatalysts .

Q. What strategies resolve low yields in oxidative cyclization during synthesis?

Optimizing the Cu catalyst system is key. In PD-116740 synthesis, replacing traditional Cu salts with Cu(OH)OTf·NMI₂ (N-methylimidazole-coordinated) improved oxidative coupling efficiency by stabilizing reactive intermediates and reducing side reactions. This increased yields from ~50% to >80% under mild conditions .

Q. Which analytical techniques confirm the structural integrity of this compound derivatives?

- X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks, as used for 9,10-phenanthrenequinhydrone .

- Solid-state ¹³C-NMR : Distinguishes between polymorphs and validates diastereomeric purity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of synthetic intermediates .

Q. How do reaction conditions affect the stability of this compound?

The compound is stable in the solid state but undergoes dissociation in solution. For example, 9,10-phenanthrenequinhydrone (PQH) reversibly dissociates into phenanthrenequinone (PQ) and phenanthrenediol (PQH₂) in toluene, necessitating low-temperature storage (-20°C) and inert atmospheres to prevent oxidation .

Q. What role does this compound play in synthesizing polycyclic natural products?

It serves as a scaffold for angular hexacyclic frameworks . In FD-594 synthesis, the diol fragment undergoes late-stage glycosylation with a β-linked 2,6-dideoxy trisaccharide to assemble the xanthone core. Pd-catalyzed C–H olefination further enables axial chirality induction in biaryl systems .

Q. How can contradictions in stereochemical outcomes between synthetic and enzymatic methods be addressed?

Discrepancies arise from differing reaction mechanisms : enzymatic dihydroxylation (e.g., NDO) proceeds via cis-diol formation, while chemical methods (e.g., Sharpless dihydroxylation) yield trans-diols. Cross-validation using enantioselective HPLC and computational modeling (DFT) reconciles these differences by mapping transition states .

Q. What are the challenges in scaling up this compound synthesis?

Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.